Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a methoxy-oxoethyl sulfanyl group, among others
Preparation Methods
The synthesis of Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the cyano group: This step often involves the use of a cyanating agent such as sodium cyanide or potassium cyanide under basic conditions.
Addition of the fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the methoxy-oxoethyl sulfanyl group: This step may involve a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorophenyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-cyano-4-(3-fluorophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared to other similar compounds, such as:
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate: This compound shares the cyano and fluorophenyl groups but differs in the overall structure and functional groups.
Ethyl 2-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate: This compound has a similar fluorophenyl group and sulfur-containing functional group but differs in the core structure.
Properties
Molecular Formula |
C24H21FN2O4S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(3-fluorophenyl)-6-(2-methoxy-2-oxoethyl)sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C24H21FN2O4S/c1-3-31-24(29)21-20(16-10-7-11-17(25)12-16)18(13-26)23(32-14-19(28)30-2)27-22(21)15-8-5-4-6-9-15/h4-12,20,27H,3,14H2,1-2H3 |
InChI Key |
RUZCDEYVTAQPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)F)C#N)SCC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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